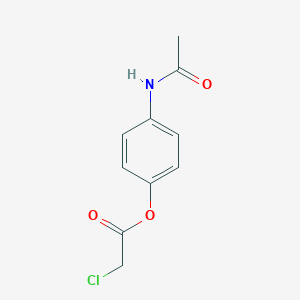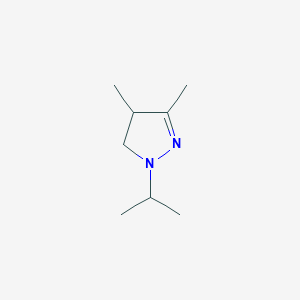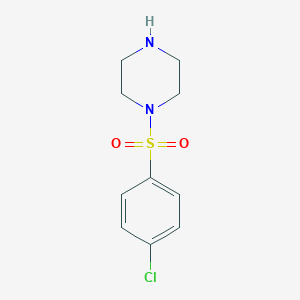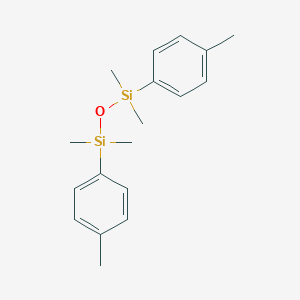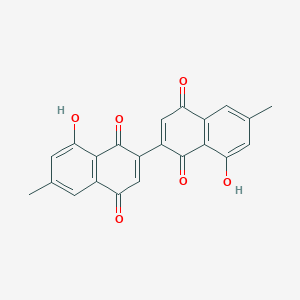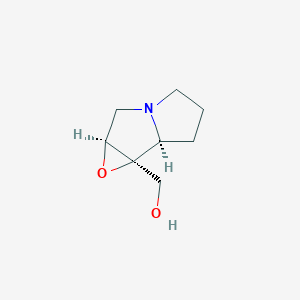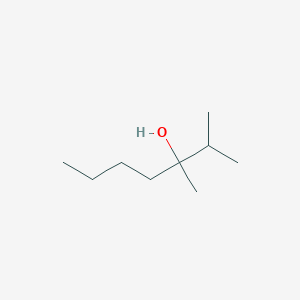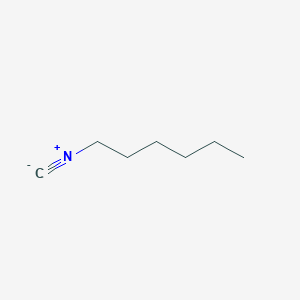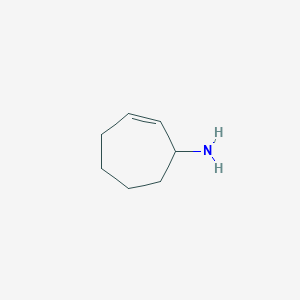
Diboron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diborane, also known as boroethane and diboron hexahydride, is a chemical compound consisting of boron and hydrogen atoms with a molecular formula of B2H6 . It is a highly unstable substance at room temperature with a sweet odor .
Synthesis Analysis
Diborane can be synthesized through various methods. Most preparations involve reactions of hydride donors with boron halides or alkoxides . The industrial synthesis of diborane involves the reduction of BF3 by sodium hydride (NaH), lithium hydride (LiH), or lithium aluminium hydride (LiAlH4) . More recently, several types of unsymmetrical this compound reagents have been synthesized and applied in these borylation reactions, allowing for complementary chemo- and regioselectivity .Molecular Structure Analysis
The structure of the diborane molecule consists of four hydrogen atoms and two boron atoms lying in the same plane. In between these planes, there are two dividing atoms of hydrogen. The boron atom is known to be sp3 hybridised and has four hybrid orbitals .Chemical Reactions Analysis
Diborane reacts with ionic hydrides to form metal borohydrides. When treated with ammonia, diborane forms borazole at higher temperatures. Diborane, in the presence of an ether solvent, adds to alkenes and alkynes at room temperature . It also reacts with air or oxygen at room temperature, but it gives B2O3 together with large amounts of energy in impure form .Physical And Chemical Properties Analysis
Diborane is a colorless, highly flammable gas at room temperature. It ignites rapidly in moist air when present in high concentrations. It emits a sweet scent. With a boiling point of approximately 180 K, diborane is a toxic gas .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications : Diboron(4) compounds have evolved from being a structural curiosity to a synthetic workhorse in chemistry. Over the past two decades, they have been extensively explored for their interesting structural features and reaction patterns. These compounds are prominently used in metal-catalyzed and metal-free methodologies for the formation of boron-carbon bonds and other processes (Neeve et al., 2016).
NMR Spectroscopy and Electronic Structure Analysis : this compound compounds are valuable in β-boration reactions, with their reactivity largely influenced by the nature of the boron-boron bond. Solid-state NMR spectroscopy, particularly 11B NMR, has been used to experimentally characterize the boron-boron bond, providing valuable insights into the electronic structure of these compounds (Perras & Bryce, 2014).
Optoelectronic Applications : Salicylaldimine-based this compound complexes have been synthesized and characterized, with their photophysical and electrochemical properties suggesting potential applications in the manufacture of optoelectronic devices (Dhanunjayarao et al., 2014).
Electroluminescent Device Development : this compound-contained ladder-type pi-conjugated compounds have been designed and synthesized. Their properties, including high thermal stability and solid-state fluorescence, make them suitable candidates for use in electroluminescent devices (Zhang et al., 2009).
Catalytic Applications : this compound has been identified as an efficient and environmentally benign reducing reagent for reductive coupling reactions. This enables high-efficiency nickel-catalyzed reductive tetramerization of alkynes (Zhang et al., 2015).
Synthetic Chemistry : this compound compounds have been used as catalysts for the synthesis of aryl amides by catalytic condensation of aromatic carboxylic acids with amines. This represents an attractive approach for amide synthesis without requiring stoichiometric or additional dehydrating agents (Sawant et al., 2018).
Water Treatment : Nano-scale this compound trioxide/titanium dioxide has been used for copper removal from aqueous solutions, highlighting its potential in environmental remediation applications (Al-Rashdi et al., 2012).
Study of Reaction Mechanisms : Detailed studies on this compound(4) compounds have provided insights into their structures and reactivities, especially in reactions with N-heterocyclic carbenes. This helps in understanding the stability of NHC adducts and B-B bond activation in general (Eck et al., 2017).
Hydrogenation Reactions : this compound compounds have been shown to promote the reduction of water with dihydrogen formation, demonstrating their use in selective reductions of alkynes and alkenes, and hydrogen-deuterium exchange reactions (Flinker et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
In the past decades, borylation reactions have received extensive research interest and have developed into effective tools in the synthesis of versatile organoboron compounds. Boranes and symmetrical diboron compounds are commonly utilized as borylating reagents in these transformations, especially in the borylation reactions of unsaturated bonds .
Propiedades
InChI |
InChI=1S/2BH/h2*1H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPLFFGWZKAKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH].[BH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
23.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

